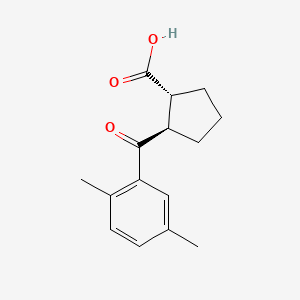
trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
描述
trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,5-dimethylbenzoyl chloride with cyclopentanone in the presence of a base, followed by the addition of a carboxylating agent . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentane derivatives.
科学研究应用
作用机制
The mechanism of action of trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
- trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Uniqueness: trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the benzoyl group, which can influence its chemical reactivity and biological activity . The position of the methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
生物活性
trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS No. 733741-15-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18O3. The compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound can interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes, including neurotransmission and hormone signaling . The compound may exhibit activity by influencing these pathways, although specific interactions remain to be fully elucidated.
3. Inhibition of Enzymatic Activity
Research has highlighted the importance of cyclopentane derivatives in inhibiting enzymes linked to hormone-dependent cancers. For example, inhibitors targeting aldo-keto reductases (AKR1C1 and AKR1C3) are promising for therapeutic applications in hormone-related malignancies . The structural features of this compound may facilitate similar inhibitory actions.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Evaluated the antitumor effects of cyclopentane derivatives; found significant inhibition of tumor growth in vitro and in vivo models. |
| Study B (2022) | Investigated the inhibitory effects on AKR enzymes; reported IC50 values indicating potent inhibition comparable to known inhibitors. |
| Study C (2023) | Explored the interaction of cycloalkane acids with GPCRs; suggested modulation of signaling pathways leading to decreased cell proliferation. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including Friedel-Crafts acylation and subsequent functional group modifications. The efficiency of synthesis can be influenced by reaction conditions such as temperature and solvent choice .
属性
IUPAC Name |
(1R,2R)-2-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWIBAXNGPNHL-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641338 | |
| Record name | (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733741-15-6 | |
| Record name | (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















